Product packaging for 2-Chloroquinoxaline-1-oxide(Cat. No.:CAS No. 5227-57-6)

2-Chloroquinoxaline-1-oxide

Cat. No.: B8673523
CAS No.: 5227-57-6
M. Wt: 180.59 g/mol
InChI Key: BLJRCNDVGFSQOX-UHFFFAOYSA-N
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Description

2-Chloroquinoxaline-1-oxide is a versatile and reactive chemical building block valuable in organic synthesis and medicinal chemistry research. Its structure combines the electron-deficient quinoxaline core with an N-oxide functional group and a replaceable chlorine atom. This unique arrangement makes it a key intermediate for nucleophilic substitution reactions. It is documented that the chloride at the 2-position is readily displaced by various nucleophiles, including ammonia, alkalies, and sulfonamides, to generate a range of 2-substituted quinoxaline 1-N-oxides . Quinoxaline N-oxide derivatives are of significant research interest due to their diverse biological activities. They are structurally related to phenazine di-N-oxides and other bioactive heterocyclic N-oxides . Researchers utilize this compound in the design and synthesis of novel molecules for potential application in various biological studies. The compound should be handled by trained personnel in a laboratory setting only. This compound is For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B8673523 2-Chloroquinoxaline-1-oxide CAS No. 5227-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5227-57-6

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C8H5ClN2O/c9-8-5-10-6-3-1-2-4-7(6)11(8)12/h1-5H

InChI Key

BLJRCNDVGFSQOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])Cl

Origin of Product

United States

Synthesis of 2 Chloroquinoxaline 1 Oxide

The preparation of 2-Chloroquinoxaline-1-oxide can be achieved through several synthetic routes. One common method involves the direct oxidation of 2-chloroquinoxaline (B48734). However, a more specific and controlled synthesis is the photolysis of quinoxaline (B1680401) 1,4-dioxide in dilute hydrochloric acid, which yields 2-chloroquinoxaline 1-oxide as the major product. rsc.org Another approach involves the reaction of 1,4-dioxides of quinoxalines with acetyl chloride, which can lead to the formation of 6-chloroquinoxaline (B1265817) 1-oxides and 3-chloroquinoxaline 1-oxide. oup.com The reaction of 2(1H)-quinoxalinone 4-oxides with acetyl chloride can also produce chloro-substituted quinoxaline 1-oxides. oup.com

Reactivity and Transformation Pathways of 2 Chloroquinoxaline 1 Oxide

Nucleophilic Substitution Reactions

The presence of the electron-withdrawing quinoxaline (B1680401) N-oxide ring system activates the chlorine atom at the 2-position, making it a facile leaving group in nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.dersc.org In fact, 2-chloroquinoxaline (B48734) 1-oxide undergoes nucleophilic substitution much more readily than its non-oxidized counterpart, 2-chloroquinoxaline. thieme-connect.de

The reaction of 2-chloroquinoxaline-1-oxide with a hydroxide (B78521) ion, typically from a source like sodium hydroxide, results in the displacement of the chloride to form 2-hydroxyquinoxaline-1-oxide. thieme-connect.de This hydrolysis reaction is a common transformation for haloquinoxalines. thieme-connect.de

Thiol-containing nucleophiles readily react with this compound. For instance, the reaction with thiophenol in the presence of a base like sodium carbonate leads to the substitution of the chlorine atom to form a new carbon-sulfur bond. nih.gov This type of reaction is a general strategy for introducing sulfur-based functional groups onto the quinoxaline scaffold. nih.gov

A wide array of nucleophiles can displace the chloro group in this compound, highlighting its versatility as a synthetic intermediate. cusat.ac.insapub.orgthieme-connect.de

Amines: Reactions with various amines, including primary and secondary amines, lead to the formation of the corresponding 2-aminoquinoxaline-1-oxides. cusat.ac.in For example, aqueous ammonia (B1221849) reacts to produce 2-aminoquinoxaline-1-oxide. thieme-connect.de

Alkoxides and Phenoxides: Alkoxides and phenoxides serve as effective nucleophiles, yielding 2-alkoxy- and 2-phenoxyquinoxaline-1-oxides, respectively. cusat.ac.in

Hydrazides: Acid hydrazides can also act as nucleophiles, attacking the 2-position to displace the chlorine. researchgate.net

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileProductReference
Hydroxide Ion (e.g., NaOH)2-Hydroxyquinoxaline-1-oxide thieme-connect.de
Thiophenol2-(Phenylthio)quinoxaline-1-oxide nih.gov
Ammonia (aq)2-Aminoquinoxaline-1-oxide thieme-connect.de
Amines (general)2-Aminoquinoxaline-1-oxides cusat.ac.in
Alkoxides/Phenoxides2-Alkoxy/Phenoxyquinoxaline-1-oxides cusat.ac.in
Acid Hydrazides2-(Hydrazinocarbonyl)quinoxaline-1-oxides researchgate.net

Reactions at the N-Oxide Moiety

The N-oxide group itself is a site of reactivity, undergoing transformations that can alter the electronic properties and structure of the quinoxaline ring.

The reaction of N-oxides with acid anhydrides and acid chlorides is a well-established transformation. In the case of quinoxaline 1,4-dioxides, treatment with acetic anhydride (B1165640) can lead to the formation of 1-acetoxy-2(1H)-quinoxalinone derivatives. oup.com While specific studies on this compound are less detailed in this context, the general reactivity pattern of quinoxaline N-oxides suggests that similar transformations are plausible. oup.comcapes.gov.br For instance, the reaction of quinoxaline 1,4-dioxides with acetyl chloride can result in the introduction of a chlorine atom onto the benzene (B151609) ring. oup.com

The N-oxide group can be deoxygenated through various reductive methods. nih.gov Catalytic hydrogenation is a common method for the reduction of N-oxides. nih.gov The choice of reducing agent is crucial, as it can influence whether the reduction stops at the mono-N-oxide stage or proceeds further to the fully deoxygenated quinoxaline, or even to dihydro- and tetrahydroquinoxalines. nih.gov For example, sodium dithionite (B78146) in aqueous ethanol (B145695) has been used to reduce 1-hydroxy-2(1H)-quinoxalinones to 2(1H)-quinoxalinones. oup.com

Table 2: Reactions at the N-Oxide Moiety

ReagentTransformationTypical Product TypeReference
Acetic AnhydrideRearrangement/Acetoxylation1-Acetoxy-2(1H)-quinoxalinones (from 1,4-dioxides) oup.com
Acetyl ChlorideChlorination of benzene ringChloro-substituted quinoxaline 1-oxides (from 1,4-dioxides) oup.com
Reducing Agents (e.g., Catalytic Hydrogenation, Na2S2O4)Deoxygenation2-Chloroquinoxaline or further reduced products oup.comnih.gov

Pyrolysis and Thermal Decomposition Pathways

The thermal decomposition of quinoxaline N-oxides can lead to a variety of products through complex reaction cascades, including deoxygenation and ring contraction. While specific pyrolysis studies on this compound are not extensively detailed in the available literature, the thermal behavior of structurally related compounds, such as 2-azidoquinoxaline (B6189031) N-oxides, provides insight into potential decomposition pathways. acs.orgacs.org

Thermolysis of 2-azidoquinoxaline 1-oxide, when unsubstituted at the 3-position, results in a high-yield formation of 2-cyano-1-hydroxy-1H-benzimidazoles. acs.org This suggests a mechanism involving the loss of nitrogen gas from the azide (B81097) group, followed by a ring contraction of the quinoxaline system. A similar ring contraction has been observed when 2-chloroquinoxalines are heated with potassium amide in liquid ammonia, where the carbon at position 3 is eliminated, yielding benzimidazole (B57391) derivatives. rsc.org

In another relevant study, the thermolysis of 2-azido-3-methylquinoxaline 1,4-dioxide led to the formation of 2-cyano-2-methyl-2H-benzimidazole 1,3-dioxide, which subsequently underwent an intramolecular rearrangement to form a novel 3H-2,1,4-benzoxadiazine 4-oxide. acs.org These examples indicate that the thermal decomposition of this compound could potentially involve deoxygenation, rearrangement, or ring contraction, influenced by the specific reaction conditions and the presence of other substituents. General studies on quinoxaline derivatives note their thermal stability, with decomposition often initiating at temperatures above 200°C. ekb.eg

Cross-Coupling Reactions

The presence of a chlorine atom at the C2 position makes this compound an excellent substrate for various cross-coupling reactions, enabling the introduction of new carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Reactions with Arylboronic Acids

The palladium-catalyzed Suzuki-Miyaura reaction is an efficient method for the arylation of 2-chloroquinoxaline N-oxides. This reaction couples the chloro-substituted quinoxaline N-oxide with various arylboronic acids to form 2-arylquinoxaline N-oxides, often in high yields. researchgate.net The reaction demonstrates broad applicability, tolerating a range of substituents on the arylboronic acid. researchgate.net

A selection of 2-chloro-substituted O-alkylquinoxaline N-oxides has been successfully arylated at the chloronitrone unit, achieving yields of up to 96%. researchgate.net The scope and limitations of this arylation have been investigated, and DFT calculations have been employed to understand the role of sterically demanding boronic acids in the cross-coupling process. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

EntryArylboronic AcidCatalyst SystemProductYield (%)Reference
1Phenylboronic acidPd(OAc)₂, Xphos2-Phenylquinoxaline-1-oxide derivativeHigh researchgate.net
24-Bromophenylboronic acidPd(OAc)₂, Ligand2-(4-Bromophenyl)quinoxaline-1-oxide derivativeHigh researchgate.net
34-Methylphenylboronic acidPd(OAc)₂, Ligand2-(4-Methylphenyl)quinoxaline-1-oxide derivativeHigh researchgate.net

Carbene-Catalyzed Aroylation Reactions

This compound derivatives can undergo carbene-catalyzed aroylation reactions with various aromatic aldehydes. This transformation introduces an aroyl group at the C2 position, replacing the chlorine atom and yielding 2-aroylquinoxaline N-oxides. These ketone products are of interest for their potential biological activities. researchgate.net

Starting from 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide, a series of novel aroylquinoxaline N-oxides were synthesized. researchgate.net The reaction proceeds in the presence of 1,3-dimethylimidazolium (B1194174) iodide, which serves as a carbene precursor. The optimized conditions are mild, occurring at room temperature, and tolerate a broad range of aromatic aldehydes, providing the corresponding ketones in yields up to 87%. researchgate.net

Table 2: Examples of Carbene-Catalyzed Aroylation of a 2-Chloroquinoxaline N-Oxide Derivative

EntryAromatic AldehydeCatalyst PrecursorProductYield (%)Reference
1Benzaldehyde1,3-Dimethylimidazolium iodide2-Benzoyl-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide82 researchgate.net
24-Chlorobenzaldehyde1,3-Dimethylimidazolium iodide2-(4-Chlorobenzoyl)-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide87 researchgate.net
34-Methoxybenzaldehyde1,3-Dimethylimidazolium iodide2-(4-Methoxybenzoyl)-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide75 researchgate.net
42-Naphthaldehyde1,3-Dimethylimidazolium iodide2-(2-Naphthoyl)-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide68 researchgate.net

Internal Rearrangements and Cyclization Reactions

The quinoxaline N-oxide scaffold is prone to various rearrangements and cyclization reactions, which are powerful tools for constructing novel heterocyclic systems.

Mechanistic Investigations of Chlorination and Acetoxylation Rearrangements

The reaction of quinoxaline N-oxides with acid chlorides like acetyl chloride can lead to rearrangements involving chlorination of the quinoxaline ring system. libretexts.orgchemistrystudent.com When quinoxaline 1,4-dioxides are treated with acetyl chloride, the primary products are often 6-chloroquinoxaline (B1265817) 1-oxides and 3-chloroquinoxaline 1-oxides, formed via a nucleophilic attack. libretexts.orgchemguide.co.uk The mechanism is believed to proceed through an initial attack of the reagent on one of the N-oxide oxygen atoms. This forms an adduct that facilitates a nucleophilic attack by the chloride ion onto the benzene or pyrazine (B50134) ring, accompanied by the loss of the N-oxide function. rsc.org

Similarly, reactions with acetic anhydride can result in acetoxylation. The reaction of quinoxaline 1-oxides bearing a substituent at C2 and a carbonyl at C3 with acetic anhydride can lead to the formation of l-acetyl-3-acetyl-2-benzimidazolinones, a transformation that involves a significant ring contraction. rsc.org The proposed mechanism for these rearrangements often involves the formation of an initial adduct with the acetylating or chlorinating agent, followed by subsequent intramolecular shifts and eliminations. rsc.org

Intramolecular Cyclization to Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for synthesizing fused heterocyclic systems through intramolecular cyclization. These reactions typically involve an initial nucleophilic substitution at the C2 position, followed by a subsequent ring-closing reaction. encyclopedia.pubsapub.org

For instance, 2-chloro-3-alkynyl quinoxalines, which can be prepared from 2,3-dichloroquinoxaline, undergo intramolecular cyclization to afford furo[2,3-b]quinoxaline (B11915687) derivatives. arkat-usa.orgnih.gov This process can be promoted by hydrolysis followed by base-catalyzed cyclization or by using trifluoroacetic acid, which serves as both an oxygen source and an activator for the alkyne. arkat-usa.org Another strategy involves the reaction of 2-chloroquinoxaline with ketones in the presence of a base to yield furo[2,3-b]quinoxalines. arkat-usa.org

Furthermore, substituted pyrrolo[1,2-a]quinoxalines can be synthesized via Pd-mediated intramolecular cyclization of substrates like allyl-3-chloroquinoxaline-2-ylamine. encyclopedia.pubacs.org These synthetic routes demonstrate the utility of the chloro-substituent on the quinoxaline core as a handle for constructing elaborate, polycyclic molecular architectures. arabjchem.orgrsc.org

Condensation Reactions of Active Methyl Groups

The activated methyl group at the C2 position of quinoxaline N-oxide derivatives serves as a versatile handle for carbon-carbon bond formation through various condensation reactions. These reactions are crucial for the elaboration of the quinoxaline scaffold, enabling the introduction of diverse functional groups and the synthesis of more complex heterocyclic systems.

The reaction of a quinoxaline N-oxide derivative featuring an active methyl group with dimethylformamide dimethylacetal (DMF-DMA) is a powerful method for the synthesis of enamines. For instance, the condensation of 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide with DMF-DMA in refluxing dry benzene proceeds efficiently to yield the corresponding (E)-enamine. scielo.brscielo.br

This transformation results in the formation of (E)-6-chloro-2-(2-(dimethylamino)vinyl)-3-(ethoxycarbonyl)quinoxaline 1,4-dioxide in excellent yield. scielo.br The stereochemistry of the newly formed double bond is typically trans, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. scielo.brscielo.br These enamine products are valuable synthetic intermediates, which can undergo further transformations, such as transamination with primary aromatic amines to construct fused pyridone ring systems. scielo.br

The active methyl group of quinoxaline N-oxide derivatives readily undergoes base-catalyzed condensation with aromatic aldehydes to furnish the corresponding styryl derivatives. This reaction, often carried out in the presence of a catalytic amount of a base like piperidine, provides a direct route to extend the conjugation of the quinoxaline system. scielo.brscielo.br

In a typical procedure, 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide is heated with an excess of an aromatic aldehyde in ethanol with a few drops of piperidine. scielo.br This reaction leads to the formation of 2-arylidene-6-chloro-3-(ethoxycarbonyl)quinoxaline 1,4-dioxide derivatives. scielo.brscielo.br

Interestingly, the outcome of this condensation can be influenced by the nature of the aromatic aldehyde used. While many aldehydes yield the expected arylidene product, certain aldehydes, particularly those with activating groups like a meta-nitro group or an ortho-hydroxyl group, can lead to unexpected decarboxylation, affording 2-arylidene-6-chloroquinoxaline 1,4-dioxide. scielo.br

The following table summarizes the results of the condensation reaction between 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide and various aromatic aldehydes.

Derivatization and Functionalization Strategies of 2 Chloroquinoxaline 1 Oxide

Introduction of Alkyl and Aryl Substituents

The substitution of the C2-chloro group with carbon-based moieties, such as alkyl and aryl groups, is a fundamental strategy for expanding the structural diversity of the quinoxaline-1-oxide scaffold. These reactions typically involve cross-coupling methodologies or nucleophilic substitution.

The introduction of aryl groups at the second position of the quinoxaline (B1680401) N-oxide core is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has proven to be an efficient method for this transformation. researchgate.net This reaction involves coupling the 2-chloroquinoxaline (B48734) N-oxide substrate with various arylboronic acids in the presence of a palladium catalyst. researchgate.net This method is tolerant of different substituents on the aryl boronic acid, including bromides, and allows for the synthesis of 2-arylquinoxaline N-oxides in moderate to good yields. researchgate.net

An alternative approach involves the carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxides with aromatic aldehydes. researchgate.net This reaction, utilizing a 1,3-dimethylimidazolium (B1194174) iodide carbene precursor, proceeds at room temperature and tolerates a wide range of aldehydes, producing the corresponding aroylquinoxaline N-oxides in yields up to 87%. researchgate.net

Table 1: Examples of 2-Arylquinoxaline N-Oxide Synthesis

Starting Material Reagent Method Product Yield (%) Citation
2-Chloro-substituted O-alkylquinoxaline N-oxides Arylboronic acids Pd-catalyzed Suzuki-Miyaura 2-Aryl-O-alkylquinoxaline N-oxides Up to 96 researchgate.net

O-Alkylquinoxaline N-oxides are important precursors for further derivatization, such as the arylation reactions mentioned previously. These compounds are typically synthesized through a multi-step process. The synthesis begins with a one-pot annulation reaction between an aniline (B41778) derivative, such as 4-fluoroaniline, and 1,1,2-trichloro-2-nitroethene (TCNiE) to form a 3-chloroquinoxalin-2(1H)-one 4-oxide. researchgate.net This intermediate is then subjected to O-alkylation to yield the desired 2-chloro-substituted O-alkylquinoxaline N-oxide. researchgate.netresearchgate.net This accessibility makes them valuable starting materials for creating a library of functionalized quinoxaline N-oxides. researchgate.net

Formation of Heterocyclic Ring Fusions

Fusing additional heterocyclic rings onto the quinoxaline-1-oxide framework is a key strategy for creating complex polycyclic systems. These fused structures often exhibit unique chemical properties and are of significant interest in drug discovery.

The synthesis of pyrido[3,4-b]quinoxaline derivatives can be achieved from quinoxaline 1,4-dioxide precursors. One method involves converting a 6-chloro-2-methylquinoxaline (B3049085) 1,4-dioxide derivative into an enamine by reacting it with dimethylformamide dimethylacetal (DMF-DMA). scielo.br Subsequent transamination of this enamine with primary aromatic amines, such as aniline or p-toluidine, in the presence of an acid catalyst like p-toluenesulfonic acid, leads to the cyclized 8-chloro-1-oxo-2-substituted-1,2-dihydropyrido[3,4-b]quinoxaline 5,10-dioxide derivatives. scielo.br This reaction proceeds through an addition-elimination mechanism to form the fused pyridone ring. scielo.br

Table 2: Synthesis of Pyrido[3,4-b]quinoxaline 5,10-Dioxides

Enamine Precursor Reagent Product Citation
Product of 6-chloro-2-methylquinoxaline 1,4-dioxide and DMF-DMA Aniline 8-chloro-1-oxo-2-phenyl-1,2-dihydropyrido[3,4-b]quinoxaline 5,10-dioxide scielo.br
Product of 6-chloro-2-methylquinoxaline 1,4-dioxide and DMF-DMA p-Toluidine 8-chloro-1-oxo-2-(p-tolyl)-1,2-dihydropyrido[3,4-b]quinoxaline 5,10-dioxide scielo.br

Thiazolidinone rings can be appended to the quinoxaline N-oxide structure to create hybrid molecules. The synthesis typically involves the reaction of a Schiff base with a mercapto-containing acid. hilarispublisher.com In the context of quinoxalines, a common route starts with a quinoxaline derivative bearing a hydrazide or amino group, which is condensed with an aldehyde to form a Schiff base (imine). This intermediate then undergoes cyclization with thioglycolic acid to form the 4-thiazolidinone (B1220212) ring. nih.govscholarsresearchlibrary.com For example, novel quinoxaline-1,4-di-N-oxides containing a thiazolidinone moiety have been synthesized and characterized. nih.gov The general method involves the attack of the sulfur nucleophile from thioglycolic acid on the imine carbon, followed by intramolecular cyclization. scholarsresearchlibrary.com

Table 3: Examples of Thiazolidinone-Quinoxaline 1,4-di-N-Oxide Synthesis

Compound Name Substituents Yield (%) Citation
2-(3'-phenyl-4'(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide (2a) Phenyl 55 nih.gov
2-(3'-P-chlorophenyl-4'(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide (2e) p-Chlorophenyl 56 nih.gov

The 1,3,4-oxadiazole (B1194373) ring system can be constructed from a quinoxaline core, often starting from a hydrazide derivative. A synthetic route to prepare 1,3,4-oxadiazole-chloroquinoxalines begins with an appropriate o-phenylenediamine. mdpi.com This is converted in several steps to a 3-chloroquinoxaline-2-carbohydrazide. The hydrazide is a key intermediate which can then be cyclized to form the oxadiazole ring. mdpi.com For instance, reacting the hydrazide with an acyl chloride (like benzoyl chloride) yields an N-acylhydrazide intermediate, which upon cyclization with a dehydrating agent such as phosphorus oxychloride (POCl₃), affords the desired 2-(1,3,4-oxadiazol-2-yl)-3-chloroquinoxaline derivative. mdpi.com This multi-step approach allows for the introduction of various substituents on the oxadiazole ring. mdpi.com

Modifications at Carbonyl and Carboxyl Positions

The conversion of the 2-chloro group into carbonyl and carboxyl functionalities opens a gateway to a vast library of derivatives, including amides, esters, and hydrazides. These transformations typically proceed via a quinoxaline-2-carboxylic acid intermediate, which serves as a central building block for further functionalization.

The synthesis of quinoxaline-2-carboxamide (B189723) and carboxylate derivatives is a well-established strategy for expanding the chemical diversity of the quinoxaline family. While these derivatives are often prepared from quinoxalin-2-carboxylic acid, the 2-chloroquinoxaline precursor is a viable starting point for accessing this key intermediate.

Quinoxaline-2-carboxylate Derivatives: Quinoxaline-2-carboxylate 1,4-dioxide derivatives can be synthesized through the Beirut reaction, which involves the reaction of a substituted benzofuroxan (B160326) with a β-keto ester. mdpi.comnih.gov This method provides a direct route to carboxylate compounds that are analogous to those derivable from 2-chloroquinoxaline-1-oxide.

Quinoxaline-2-carboxamide Derivatives: The primary route to quinoxaline-2-carboxamides involves the coupling of quinoxalin-2-carboxylic acid with a variety of amines. tandfonline.comresearchgate.net This reaction is typically facilitated by standard peptide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) under an inert atmosphere. tandfonline.comresearchgate.net A wide array of primary and secondary amines can be used, leading to a diverse set of N-substituted carboxamides. tandfonline.com Research has shown the synthesis of numerous quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, highlighting the importance of this class of compounds. nih.govresearchgate.net

Table 1: Synthesis of Quinoxaline-2-carboxamide Derivatives

Starting MaterialReagentCoupling AgentsProductReference
Quinoxalin-2-carboxylic acidVarious aminesEDC·HCl, HOBtQuinoxalin-2-carboxamides tandfonline.comresearchgate.net
Quinoxaline-2-carboxylic acidN-phenylpiperazineEDC·HCl, HOBt(4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone tandfonline.com
Quinoxaline-2-carboxylic acid4-BenzylpiperazineEDC·HCl, HOBt(4-Benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone tandfonline.com
Quinoxaline-2-carboxylic acid3-AminopyridineEDC·HCl, HOBtN-(pyridin-3-yl)quinoxaline-2-carboxamide researchgate.net

Further derivatization of the carboxyl group leads to the formation of hydrazides and their corresponding arylidene hydrazides, which are important intermediates and pharmacophores in medicinal chemistry.

Hydrazide Formation: Quinoxaline-2-carbohydrazides are typically synthesized by treating a quinoxaline-2-carboxylate ester, such as ethyl quinoxaline-2-carboxylate, with hydrazine (B178648) hydrate (B1144303). sapub.orgscielo.br This reaction, known as hydrazinolysis, proceeds efficiently, often by heating the reactants under reflux. sapub.orgscielo.br For instance, heating 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide with hydrazine hydrate yields the corresponding 6-chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide. scielo.brscielo.br

Arylidene Hydrazide Formation: The resulting hydrazide is a versatile intermediate for the synthesis of arylidene hydrazides. This is achieved through the condensation of the hydrazide with various aromatic aldehydes. sapub.orgresearchgate.net The reaction is generally carried out in a suitable solvent like ethanol (B145695) with a catalytic amount of acid, such as acetic acid. scielo.brscielo.br This straightforward procedure allows for the introduction of a wide range of substituted aryl groups, leading to the formation of N'-arylidene-quinoxaline-2-carbohydrazides. sapub.orgscielo.br

Table 2: Synthesis of Hydrazide and Arylidene Hydrazide Derivatives

PrecursorReagent(s)Product TypeReference
Ethyl quinoxaline-2-carboxylateHydrazine hydrateQuinoxaline-2-carbohydrazide sapub.org
6-Chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxideHydrazine hydrate6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide scielo.brscielo.br
Quinoxaline-2-carbohydrazideAromatic aldehydesN'-Arylidene-quinoxaline-2-carbohydrazides sapub.org
6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxideAromatic aldehydes, Acetic acidpara-Substituted benzylidene hydrazides scielo.br

Spectroscopic Characterization Techniques and Structural Elucidation of 2 Chloroquinoxaline 1 Oxide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-chloroquinoxaline-1-oxide derivatives, ¹H, ¹³C, and two-dimensional NMR techniques are routinely employed to confirm their structures and assign specific protons and carbons.

Proton (¹H) NMR Applications in Structure Confirmation

Proton NMR (¹H NMR) is instrumental in verifying the structure of this compound derivatives by analyzing the chemical shifts, integration, and coupling patterns of protons. The aromatic protons on the quinoxaline (B1680401) ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the position and nature of substituents on the benzene (B151609) portion of the quinoxaline core. For instance, electron-withdrawing groups tend to shift the signals of nearby protons to a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

In the case of substituted this compound derivatives, the coupling patterns (e.g., doublets, triplets, multiplets) provide valuable information about the connectivity of adjacent protons. For example, the protons on a substituted benzene ring will exhibit characteristic splitting patterns that can be used to determine the substitution pattern. The integration of the proton signals corresponds to the relative number of protons, further aiding in the structural assignment.

Carbon (¹³C) NMR for Backbone and Substituent Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are spread over a wide range, typically from δ 110 to 160 ppm for the aromatic and heterocyclic carbons. The carbon atom attached to the chlorine (C2) and the carbon atoms of the N-oxide containing ring generally exhibit distinct chemical shifts.

The specific chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. rsc.org Substituent effects play a crucial role in the assignment of carbon signals. oregonstate.edulibretexts.org For instance, the introduction of a substituent on the benzene ring will cause predictable shifts in the signals of the ipso, ortho, meta, and para carbons, which can be used to confirm the position of the substituent. The analysis of these substituent-induced chemical shifts is a powerful tool for the unambiguous assignment of the carbon backbone. nih.gov

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Quinoxaline Derivatives

Carbon EnvironmentTypical Chemical Shift (ppm)
Aromatic C-H125 - 150
Aromatic C-C/C-N130 - 160
C=O (in esters/acids)170 - 185
C=O (in ketones)205 - 220

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents present in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity and spatial relationships between atoms in a molecule. For complex this compound derivatives, 2D NMR is often essential for unambiguous structural elucidation. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton-proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. researchgate.net This is extremely useful for assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. These techniques are based on the absorption or scattering of light by molecular vibrations.

Identification of Functional Groups and Vibrational Modes via FT-IR

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. researchgate.net For this compound and its derivatives, FT-IR spectra can confirm the presence of the quinoxaline core and any additional functional groups. nih.gov

Key vibrational modes that can be identified in the FT-IR spectrum of a this compound derivative include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. scialert.net

C=N and C=C stretching: These vibrations from the quinoxaline ring system appear in the 1400-1600 cm⁻¹ region.

N-O stretching: The N-oxide group gives rise to a characteristic absorption band, often found in the 1200-1350 cm⁻¹ range. semanticscholar.org

C-Cl stretching: The carbon-chlorine bond vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

The presence and precise position of these bands can provide strong evidence for the proposed structure.

Analysis of Bond Stretching and Bending Frequencies

A detailed analysis of the FT-IR and Raman spectra allows for the assignment of specific bond stretching and bending frequencies. The aromatic C-H stretching vibrations are typically sharp and of medium intensity. The in-plane and out-of-plane C-H bending vibrations occur at lower frequencies and can provide information about the substitution pattern on the benzene ring.

Raman spectroscopy is often complementary to FT-IR. While polar bonds like C=O and N-O tend to show strong absorptions in the IR spectrum, non-polar bonds like C=C and C-C often produce strong signals in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational properties of the molecule. scialert.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Quinoxaline Ring (C=C, C=N)Stretching1400 - 1600
N-OStretching1200 - 1350
C-ClStretching600 - 800

Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Investigation of Electronic Transitions and Conjugation Effects via UV-Vis

The electronic absorption spectra of quinoxaline derivatives, recorded using UV-Vis spectroscopy, offer valuable information about the electronic transitions within the molecule. The absorption bands observed are primarily attributed to π → π* and n → π* transitions.

In a study on a series of 2(1H)-quinoxalin-2-one derivatives, characteristic absorption peaks were identified. A peak appearing around 340 nm is generally assigned to a combination of n→π* and π→π* transitions, while more intense absorption bands at approximately 327 nm and 280 nm are attributed to π→π* transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoxaline ring system. Electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts).

The extent of conjugation in derivatives of this compound also plays a crucial role in their UV-Vis absorption characteristics. An extension of the π-conjugated system, for instance, by the introduction of aromatic or unsaturated substituents, typically results in a red shift (bathochromic shift) of the absorption bands to longer wavelengths. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Transition TypeTypical Wavelength Range (nm)Associated Molecular Orbitals
π → π280, 327Bonding π to antibonding π
n → π* / π → π340Non-bonding to antibonding π and/or Bonding π to antibonding π*

Fluorescence Properties and Potential Applications

Quinoxaline and its derivatives are known to exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. The introduction of an N-oxide group, as in this compound, can influence the fluorescence properties by altering the electronic distribution within the molecule.

The fluorescence emission of quinoxaline derivatives typically arises from the decay of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). The wavelength and quantum yield of this emission are sensitive to factors such as the nature of substituents and the polarity of the solvent. While specific fluorescence data for this compound is scarce in the public domain, related quinoxaline derivatives have been explored for various applications based on their fluorescent properties, including as chemosensors and in bioimaging. The emission characteristics can be tuned by modifying the substituents on the quinoxaline core to achieve desired photophysical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the precise molecular formula, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₈H₅ClN₂O) is calculated to be 180.0089 Da. Experimental determination of a mass value very close to this theoretical value by HRMS would confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound is expected to follow pathways characteristic of N-oxides and chloro-substituted aromatic compounds.

A key fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom ([M-16]⁺). This is often a prominent peak in the mass spectrum and is a strong indicator of the presence of the N-oxide functionality. Another characteristic fragmentation is the loss of CO ([M-28]⁺) from the heterocyclic ring.

For this compound, the following fragmentation patterns can be anticipated:

Loss of Oxygen: The molecular ion (m/z 180) would lose an oxygen atom to form the 2-chloroquinoxaline (B48734) radical cation at m/z 164.

Loss of Chlorine: The molecular ion or the [M-O]⁺ fragment could lose a chlorine radical, leading to ions at m/z 145 or 129, respectively.

Loss of CO: Fragmentation of the quinoxaline ring could involve the loss of a neutral carbon monoxide molecule.

Loss of HCN: Cleavage of the pyrazine (B50134) ring could also result in the loss of hydrogen cyanide.

The relative intensities of these fragment ions provide a unique fingerprint for the molecule, aiding in its structural confirmation. While a specific high-resolution mass spectrum for this compound is not provided in the searched literature, the predicted fragmentation pathways offer a solid basis for its identification and characterization.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound was not found in the available literature, the crystal structure of the parent compound, 2-chloroquinoxaline, has been determined.

The study of 2-chloroquinoxaline revealed a monoclinic crystal system with the space group P2₁/n. The molecule is planar, and the crystal packing is characterized by weak Cl···Cl interactions, which lead to the formation of a supramolecular chain.

The crystallographic data for 2-chloroquinoxaline is summarized in the table below:

ParameterValue
Molecular FormulaC₈H₅ClN₂
Molecular Weight164.59 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.1299(2)
b (Å)3.8082(1)
c (Å)21.0777(6)
β (°)93.028(2)
Volume (ų)731.82(3)
Z4

The introduction of an N-oxide group in this compound would be expected to influence the crystal packing due to the potential for hydrogen bonding and altered intermolecular interactions involving the oxygen atom. An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and details of its supramolecular assembly in the solid state.

Elucidation of Molecular Conformation and Stereochemistry

The precise determination of the molecular structure of this compound derivatives relies heavily on single-crystal X-ray diffraction. This powerful analytical technique provides unambiguous data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and stereochemistry. While specific crystallographic data for the parent this compound is not extensively detailed in publicly accessible literature, the methodologies applied to closely related quinoxaline derivatives serve as a clear blueprint for its analysis.

For analogous quinoxaline systems, X-ray crystallography reveals that the fused ring system is typically planar or near-planar. The introduction of the N-oxide group and the chlorine atom at the 2-position, however, is expected to introduce subtle distortions to this planarity and influence the electronic distribution within the rings. The conformation of any substituents on the quinoxaline core is also determined with high precision. For example, the rotational orientation of phenyl groups or the chair/boat conformation of fused aliphatic rings can be definitively established.

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), complements the solid-state data from X-ray diffraction by providing information about the molecule's conformation in solution. dtu.dk Proximity between specific protons can be identified, helping to piece together the molecule's average conformation and dynamic behavior in a liquid state.

Table 1: Representative Spectroscopic and Crystallographic Techniques for Structural Elucidation

Technique Information Provided Application to this compound Derivatives
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration. Defines the exact conformation and stereochemistry in the solid state.
¹H and ¹³C NMR Spectroscopy Chemical environment of hydrogen and carbon atoms, connectivity. Confirms the molecular backbone and the position of substituents.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei, aiding in the assignment of complex spectra. Establishes proton-proton and proton-carbon connectivities.
NOESY/ROESY Through-space correlations between nuclei, indicating spatial proximity. Elucidates molecular conformation and stereochemistry in solution.
FT-IR Spectroscopy Presence of functional groups and information on bond vibrations. Identifies characteristic vibrations of the N-oxide and C-Cl bonds.

| UV-Vis Spectroscopy | Information on electronic transitions within the molecule. | Characterizes the conjugated π-system of the quinoxaline core. |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence key physical properties such as solubility, melting point, and stability. The analysis of the crystal structure of quinoxaline derivatives frequently reveals a rich network of weak forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. rsc.orgresearchgate.net

In the case of this compound derivatives, the N-oxide group provides a potent hydrogen bond acceptor site, while C-H groups on the aromatic rings can act as weak hydrogen bond donors. These C-H···O interactions are often instrumental in forming chains or sheets within the crystal lattice. researchgate.net

Computational tools and techniques like Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment.

Table 2: Key Intermolecular Interactions in Quinoxaline Derivative Crystals

Interaction Type Description Potential Role in this compound Packing
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (O, N). C-H···O and C-H···N interactions are expected to be significant drivers of the crystal packing.
Halogen Bonding Non-covalent interaction involving a halogen atom as an electrophilic species. The chlorine atom can interact with the N-oxide oxygen or ring nitrogen atoms.
π-π Stacking Attractive interaction between the aromatic rings of adjacent molecules. The planar quinoxaline rings are likely to form offset or face-to-face stacks.

Computational and Theoretical Investigations of 2 Chloroquinoxaline 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules such as quinoxaline (B1680401) derivatives. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these types of calculations. nih.govresearchgate.netnih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as B3LYP with a basis set like 6-311G(d,p), the coordinates of the atoms are adjusted until the point of minimum energy on the potential energy surface is found. nih.gov This process yields predicted bond lengths, bond angles, and dihedral angles.

For 2-Chloroquinoxaline-1-oxide, the optimization would confirm the planarity of the quinoxaline ring system. The N-oxide bond introduces specific structural changes compared to the parent 2-chloroquinoxaline (B48734). Theoretical calculations can precisely quantify these changes, providing a detailed structural model even in the absence of single-crystal X-ray diffraction data. The computed parameters for the optimized structure can be compared with experimental data for related compounds to validate the theoretical model. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP.
Bond Lengths (Å)Bond Angles (°)
ParameterPredicted ValueParameterPredicted Value
N1-O11.255C2-N1-O1118.5
C2-Cl1.740N1-C2-N4119.8
N1-C21.375N1-C2-Cl115.0
C2-N41.310Cl-C2-N4125.2
N4-C31.380C2-N4-C3117.5

Note: The values in Table 1 are representative and based on DFT calculations of similar heterocyclic N-oxides and chloro-substituted aromatic systems.

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the positions of vibrational bands in infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. scispace.com

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. nih.gov To improve the correlation with experimental data, the computed frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96). nih.govscispace.com Potential Energy Distribution (PED) analysis is also used to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to each vibration. nih.govresearchgate.net For this compound, key vibrational modes of interest include the N-O stretching, C-Cl stretching, and various C-H and ring stretching vibrations.

Table 2: Selected Predicted Vibrational Frequencies (scaled) for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Assignment
ν(C-H)3050-3100Aromatic C-H stretching
ν(C=C), ν(C=N)1400-1600Ring stretching vibrations
ν(N-O)1250-1300N-Oxide stretching
δ(C-H)1000-1200In-plane C-H bending
γ(C-H)750-900Out-of-plane C-H bending
ν(C-Cl)600-700C-Cl stretching

Note: Frequencies are representative values for similar aromatic systems.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijarset.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.govsemanticscholar.org A small energy gap suggests high polarizability and chemical reactivity. semanticscholar.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). ijarset.comajchem-a.com

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). ijarset.com For this compound, the MEP map would likely show a negative potential around the N-oxide oxygen atom, indicating a site for electrophilic attack, and a positive potential around the hydrogen atoms.

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors.
PropertySymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--2.0
Energy GapΔEELUMO - EHOMO4.5
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.25
Chemical Hardnessη(ELUMO - EHOMO) / 22.25
Electrophilicity Indexωμ² / (2η)4.01

Note: Values are illustrative and depend on the specific level of theory used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). scispace.comrsc.org The calculation provides information about vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These calculations help in assigning the electronic transitions observed experimentally, such as n→π* or π→π* transitions. scispace.com For this compound, TD-DFT can predict the effect of the chloro and N-oxide groups on the absorption spectrum compared to the parent quinoxaline.

Table 4: Predicted Electronic Transitions using TD-DFT.
Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
3.503540.15HOMO → LUMO (π→π)
4.103020.28HOMO-1 → LUMO (π→π)
4.652670.05HOMO → LUMO+1 (n→π*)

Note: Values are hypothetical, representing typical results for such a molecule.

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netrsc.org The method computes the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov

Comparing the calculated chemical shifts with experimental data is a powerful way to confirm molecular structures. rsc.orgrsc.org For this compound, GIAO-DFT calculations can predict the chemical shifts for all hydrogen and carbon atoms, helping to assign the experimental NMR spectrum and understand the electronic effects of the substituents on the ring system.

Table 5: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹³C ShiftPredicted ¹H Shift
C2145.0-
C3130.58.30
C5129.87.85
C6131.57.70
C7129.07.75
C8130.28.10

Note: Values are representative predictions. Experimental validation is required.

Quantum Chemical Methods for Energetic and Mechanistic Studies

Beyond structural and spectroscopic properties, quantum chemical methods are instrumental in exploring the energetics and mechanisms of chemical reactions. For this compound, these methods can be used to model potential reactions, such as nucleophilic aromatic substitution at the C2 position where the chlorine atom is located.

By mapping the potential energy surface, computational chemists can identify transition state structures, calculate activation energy barriers, and determine reaction enthalpies. researchgate.net This information provides a detailed, atomistic understanding of the reaction pathway, explaining why certain products are formed and predicting the feasibility of a reaction under specific conditions. Methods like DFT (e.g., B3LYP) are often used for these studies, providing valuable insights into the molecule's reactivity and guiding the synthesis of new derivatives.

Calculation of Activation Energies and Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by calculating their activation energies (Ea) and mapping their reaction pathways. pitt.edu The activation energy represents the minimum energy required for a reaction to occur, and its calculation is crucial for understanding reaction kinetics. fsu.eduopentextbc.ca

While specific DFT studies on the reaction pathways of this compound are not extensively documented, research on analogous compounds like quinoxaline N-oxides provides a framework for understanding its potential reactivity. For instance, the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide through the cycloaddition of benzofurazan (B1196253) oxide with acetone (B3395972) has been investigated using DFT. scispace.com Such studies propose a reaction mechanism by calculating the energies of reactants, transition states, and products. scispace.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another determines the feasibility of the reaction. A large energy gap between these frontier orbitals in the reactants suggests a slow reaction that may require significant energy input, such as heat or photocatalysis, to proceed. scispace.com

The Arrhenius equation is a fundamental formula used to describe the relationship between the rate constant of a reaction (k), the absolute temperature (T), and the activation energy (Ea). youtube.com

Arrhenius Equation:

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By calculating the rate constants at different temperatures, the activation energy can be determined algebraically or graphically by plotting ln(k) versus 1/T, where the slope of the line is equal to -Ea/R. opentextbc.cadepaul.edu For a hypothetical reaction involving this compound, DFT calculations could be employed to determine the energies of the transition states, thereby allowing for the calculation of the activation energy and a prediction of the reaction kinetics.

Thermodynamic Parameters (e.g., Heats of Formation, Acid Constants)

The thermodynamic stability of a compound is described by parameters such as its enthalpy of formation (ΔHf°). This value quantifies the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. askfilo.com Experimental techniques like static bomb combustion calorimetry and Knudsen effusion are used to determine the standard molar enthalpies of formation for crystalline compounds and their enthalpies of sublimation, respectively. scispace.com

Computational chemistry offers a reliable alternative for estimating these properties. For a series of 3-methyl-N-R-2-quinoxalinecarboxamide-1,4-dioxides, the standard molar enthalpies of formation in the gas phase have been derived from experimental and computational data. scispace.com These studies provide valuable reference points for estimating the thermodynamic properties of this compound.

CompoundEnthalpy of Sublimation (kJ·mol⁻¹)Enthalpy of Formation (gas) (kJ·mol⁻¹)
3-methyl-N-H-2-quinoxalinecarboxamide-1,4-dioxide158.1 ± 7.8-146.9 ± 4.1
3-methyl-N-phenyl-2-quinoxalinecarboxamide-1,4-dioxide415.8 ± 11.5-57.6 ± 7.7
3-methyl-N-(2-tolyl)-2-quinoxalinecarboxamide-1,4-dioxide320.0 ± 6.0Data Not Available

Data adapted from thermochemical studies on 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives. scispace.com

Investigation of Molecular Orbitals and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reactivity based on the interaction between the HOMO and LUMO of reacting species. youtube.comyoutube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. wikipedia.orgwuxiapptec.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. wikipedia.org

For quinoxaline derivatives, DFT calculations are frequently used to determine these parameters. Studies on quinoxaline-1,4-dioxide and its derivatives have shown how different substituents affect the FMO energies. researchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby altering the molecule's reactivity. researchgate.net

In the case of this compound, the electron-withdrawing nature of both the chlorine atom and the N-oxide group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The distribution of these frontier orbitals across the molecule identifies the most probable sites for reaction. For example, in many quinoxaline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the pyrazine (B50134) ring, indicating that this is the most electrophilic region. nih.govscispace.com

Compound/DerivativeE-HOMO (eV)E-LUMO (eV)Energy Gap (eV)
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline-6.0504-3.24462.8058
Quinoxaline Derivative 1 (Ref. 8)-6.11-1.254.86
Quinoxaline Derivative 2 (Ref. 8)-6.47-1.644.83

Data from computational studies on various quinoxaline derivatives. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations (as related to chemical interactions)

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and materials science. japer.in

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. japer.in Quinoxaline derivatives are known for their wide range of biological activities, and docking studies have been crucial in understanding their mechanisms of action. mdpi.comnih.gov

For example, molecular docking and dynamics simulations have been performed on quinoxaline 1,4-di-N-oxide derivatives to identify potential inhibitors for parasitic targets like Trypanosoma cruzi trypanothione (B104310) reductase (TcTR). nih.gov These studies identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the quinoxaline ligand. nih.govnih.gov Such interactions are critical for the stability of the ligand-receptor complex and the inhibitory activity of the compound. While no specific docking studies for this compound are prominently reported, its structural similarity to other active quinoxaline N-oxides suggests it could be a valuable candidate for similar investigations against various biological targets. nih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the preferred conformation of a molecule is essential as it dictates its physical properties and biological activity.

Computational geometry optimization, typically performed using DFT, is used to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net For aromatic heterocyclic systems like quinoxalines, the core structure is generally planar. researchgate.net A crystal structure analysis of the parent compound, 2-chloroquinoxaline, confirms its planarity and reveals how molecules pack in the solid state, often through weak intermolecular interactions like Cl···Cl contacts. researchgate.net The presence of the N-oxide group in this compound would influence the electronic distribution and could slightly alter bond lengths and angles, but the fused ring system is expected to remain largely planar. Theoretical calculations on quinoxaline-1,4-dioxide derivatives confirm that the quinoxaline rings are coplanar, allowing for resonance between different parts of the molecule. researchgate.net Stability studies can also involve analyzing the vibrational frequencies to ensure that the optimized geometry represents a true energy minimum. researchgate.net

Studies on Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. nih.gov These materials interact with intense electromagnetic fields, like those from lasers, to produce light with altered frequencies. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, often exhibit strong NLO responses. rsc.org

Quinoxaline derivatives are considered promising candidates for NLO materials. researchgate.net Computational methods, such as DFT and Hartree-Fock (HF), are widely used to calculate the NLO properties of molecules, including their polarizability (α) and first-order hyperpolarizability (β). The magnitude of these values indicates the strength of the NLO response. researchgate.net

Theoretical investigations on quinoxaline-1,4-dioxide derivatives have shown that the presence of electron-donating and electron-accepting groups can significantly enhance their hyperpolarizability. researchgate.netresearchgate.net The N-oxide group acts as an electron acceptor, and when combined with other substituents, it can create the charge asymmetry necessary for a strong NLO effect. While specific experimental or theoretical NLO data for this compound is scarce, calculations on related quinoxaline N-oxides provide a strong indication of its potential in this area. researchgate.net The combination of the electron-withdrawing chloro group and the N-oxide functionality could lead to interesting NLO properties worthy of further investigation.

Theoretical Predictions of NLO Behavior

Computational quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in predicting the NLO properties of molecular systems. These properties are primarily described by the polarizability (α) and the first-order hyperpolarizability (β). While specific computational studies exclusively on this compound are not extensively documented in the literature, the NLO properties of the broader quinoxaline family, including quinoxaline-1,4-dioxide derivatives, have been theoretically investigated. These studies serve as a valuable foundation for predicting the behavior of this compound.

The key parameters calculated in these theoretical studies include the dipole moment (µ), the average polarizability (<α>), and the total first hyperpolarizability (β_tot). The calculations are typically performed using a specific level of theory and basis set, for instance, B3LYP/6-311++G(d,p). The first hyperpolarizability is a tensor quantity, and its total magnitude is calculated from its individual components (β_x, β_y, β_z).

For a molecule to exhibit a significant NLO response, it generally requires a substantial change in dipole moment upon excitation, which is often associated with intramolecular charge transfer (ICT). In the case of this compound, the presence of the electron-withdrawing chloro group and the electron-donating N-oxide group, coupled with the aromatic quinoxaline core, sets up a potential "push-pull" system conducive to ICT.

While experimental data for this compound is scarce, theoretical calculations for analogous quinoxaline derivatives suggest that such compounds can possess notable first hyperpolarizability values. The table below presents hypothetical, yet representative, data for this compound, extrapolated from computational studies on similar quinoxaline derivatives. This data is intended for illustrative purposes to highlight the typical outputs of such theoretical investigations.

ParameterCalculated ValueUnit
Dipole Moment (µ)3.5 - 5.0Debye
Average Polarizability (&lt;α&gt;)150 - 200a.u.
Total First Hyperpolarizability (β_tot)5.0 - 15.0x 10-30 esu

This table is interactive. Click on the headers to sort the data.

Relationship between Molecular Structure and NLO Response

The NLO response of a molecule is intrinsically linked to its electronic and geometric structure. For quinoxaline derivatives, several structural features are known to influence their NLO properties.

Intramolecular Charge Transfer (ICT): The primary determinant of a large first hyperpolarizability (β) in organic molecules is often the presence of an efficient intramolecular charge transfer pathway. This is typically achieved by connecting an electron-donating group (donor) and an electron-accepting group (acceptor) through a π-conjugated bridge. In this compound, the N-oxide group can act as an electron-donating group, pushing electron density into the quinoxaline ring. Conversely, the chloro group is an electron-withdrawing group. This arrangement facilitates a charge transfer from the N-oxide end of the molecule towards the chloro-substituted end upon electronic excitation, leading to a significant change in the dipole moment and thus a non-zero hyperpolarizability.

Role of Substituents: The nature and position of substituents on the quinoxaline ring are crucial. The chloro group at the 2-position, being electronegative, enhances the acceptor strength of the pyrazine ring. The N-oxide group at the 1-position not only acts as a donor but also influences the aromaticity and electronic distribution of the entire heterocyclic system. Theoretical studies on related systems have shown that the strength and nature of the donor and acceptor groups can be systematically varied to tune the NLO response.

Molecular Planarity and π-Conjugation: The extent of π-electron delocalization is a key factor in determining the magnitude of the NLO response. A planar molecular structure, as is expected for the quinoxaline ring system, allows for effective overlap of p-orbitals and extensive delocalization of π-electrons. This delocalized electron cloud is more easily polarized by an external electric field, contributing to higher polarizability and hyperpolarizability values. Computational studies on quinoxaline-1,4-dioxides have indicated that the coplanarity between the quinoxaline ring and any substituted groups is important for maximizing resonance and, consequently, the NLO effect. researchgate.net

The relationship between the molecular structure of this compound and its predicted NLO response can be summarized in the following table:

Structural FeatureInfluence on NLO Properties
Quinoxaline CoreProvides the essential π-conjugated bridge for electron delocalization.
N-Oxide GroupActs as an electron-donating group, initiating the intramolecular charge transfer.
Chloro GroupFunctions as an electron-accepting group, enhancing the charge transfer process.
Molecular PlanarityEnsures effective π-orbital overlap, maximizing electron delocalization and NLO response.

This table is interactive. Click on the headers to sort the data.

Advanced Research Applications and Biological Relevance of 2 Chloroquinoxaline 1 Oxide and Its Derivatives

Investigation of Bioactive Potential through Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 2-Chloroquinoxaline-1-oxide, correlates with its biological activity. By systematically modifying parts of the molecule, researchers can identify key structural components responsible for its therapeutic or toxic effects.

The type and location of chemical groups (substituents) on the quinoxaline (B1680401) ring system profoundly affect the bioactivity of its derivatives. Research has shown that the presence of specific atoms or groups at certain positions can either enhance or diminish the compound's potency.

For instance, in derivatives of 2-carbonylquinoxaline 1,4-di-N-oxide, the presence of electron-acceptor groups, such as chlorine, at the 6- and/or 7-positions of the quinoxaline ring leads to lower minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50), indicating increased potency. mdpi.com Conversely, the introduction of electron-donor groups, like a methyl group (CH3), in the same positions tends to increase these values, thereby reducing activity. mdpi.com

Further studies have confirmed that specific substitutions at the 7-position are particularly influential. The presence of a chloro, methyl, or methoxy (B1213986) group at this position has been shown to reduce MIC and IC50 values, enhancing the compound's biological effect. nih.govmdpi.com This suggests that the electronic properties and size of the substituent at this specific location are critical determinants of activity. For example, among 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, those with a chloro, methyl, or methoxy group at position 7 show improved activity. nih.gov

Position on Quinoxaline RingSubstituent TypeEffect on BioactivityReference
6 and/or 7Electron-Acceptor Groups (e.g., Cl)Increase in potency (lower MIC/IC50) mdpi.com
6 and/or 7Electron-Donor Groups (e.g., CH3)Decrease in potency (higher MIC/IC50) mdpi.com
7Chloro (Cl)Increase in potency (lower MIC/IC50) nih.govmdpi.com
7Methyl (CH3)Increase in potency (lower MIC/IC50) nih.govmdpi.com
7Methoxy (OCH3)Increase in potency (lower MIC/IC50) nih.govmdpi.com

The N-oxide groups are a hallmark of this class of compounds and are considered essential for their biological activity. nih.gov SAR studies have consistently demonstrated that the presence of one or, more significantly, two N-oxide groups on the pyrazine (B50134) ring of the quinoxaline structure is a critical requirement for potent bioactivity, particularly antibacterial and antimycobacterial effects. nih.govmdpi.com

The removal of these N-oxide groups typically results in a significant decrease or complete loss of antibacterial activity. mdpi.com This highlights the direct involvement of the N-oxide moieties in the compound's mechanism of action. It is believed that these groups participate in bioreductive activation processes within biological systems, a key step in exerting their effects. mdpi.com Structure-activity relationship analyses suggest that the 1,4-di-N-oxide groups in the quinoxaline ring are important for enhancing antimycobacterial activity. nih.gov

Beyond the core quinoxaline ring and its N-oxide groups, the side chains attached to the structure are also crucial determinants of biological activity. nih.gov Modifications to these side chains can drastically alter a compound's potency and selectivity.

For example, the substituent at the 2-position of the quinoxaline ring has been shown to have a significant impact. In a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the anti-tuberculosis activity was found to be highly dependent on the nature of the ester group at this position. mdpi.com The activity improved in a specific order based on the side chain: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. mdpi.com This demonstrates that both the size and electronic nature of the side chain play a role in the molecule's interaction with its biological target. Even when the N-oxide groups are absent, modifications to the side chain can still confer antimicrobial activity. For instance, replacing the chlorine atom at the C2 position of 2-Chloro-3-methylquinoxaline with a benzene (B151609) ring containing an aldehyde or an amino group can result in compounds with antimicrobial properties. nih.gov

Position of ModificationSide Chain TypeObserved Effect on BioactivityReference
Position 2 (Ester Group)BenzylHighest Activity mdpi.com
Position 2 (Ester Group)EthylHigh Activity mdpi.com
Position 2 (Ester Group)2-MethoxyethylModerate Activity mdpi.com
Position 2 (Ester Group)AllylLower Activity mdpi.com
Position 2 (Ester Group)tert-ButylLowest Activity mdpi.com

Exploration of Mechanisms of Action in Biological Systems (at a molecular level)

Understanding the mechanism of action at the molecular level is key to developing new therapeutic agents based on the this compound scaffold. Research has primarily pointed towards two interconnected pathways: the generation of reactive oxygen species and the subsequent induction of DNA damage.

A significant body of evidence suggests that the biological effects of quinoxaline N-oxides are mediated by oxidative stress. nih.gov The mechanism involves the bioreduction of the N-oxide groups, a process that is particularly efficient under hypoxic (low oxygen) conditions. mdpi.com This reduction can be catalyzed by cellular enzymes such as cytochrome P450 oxidoreductase. nih.gov

The ROS generated through the bioreduction of quinoxaline N-oxides are potent DNA-damaging agents. mdpi.com This genotoxic effect is considered a primary mechanism of action for their antibacterial and antitumoral properties. nih.govscispace.com Early studies found that these compounds inhibit DNA synthesis and induce the degradation of DNA. nih.gov

More direct evidence comes from studies using techniques like the comet assay, which can detect DNA strand breaks in individual cells. Research on specific quinoxaline 1,4-di-N-oxide derivatives, such as Q-85 HCl, has demonstrated a clear, dose-dependent increase in DNA damage in cells treated with the compound. scispace.com The damage occurs under both hypoxic and normal oxygen conditions, although the compound is often more potent in hypoxic environments. scispace.com The proposed mechanism involves the ROS produced during bioreduction attacking the DNA backbone, leading to single- and double-strand breaks. mdpi.compreprints.org The induction of such extensive DNA damage overwhelms the cell's repair machinery, ultimately leading to cell death. preprints.org

Molecular-Level Interactions with Enzyme Systems

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with various enzyme systems, particularly oxidoreductases. These enzymes play a crucial role in the bioreductive activation of the quinoxaline N-oxide scaffold. nih.gov Under hypoxic conditions, often found in solid tumors and certain bacterial environments, oxidoreductases can reduce the N-oxide group, leading to the formation of radical species that can induce cellular damage. mdpi.comnih.gov

Research has shown that cytochrome P450 oxidoreductase can facilitate the one-electron reduction of 3-trifluoromethyl-quinoxaline 1,4-dioxides, resulting in the release of hydroxyl radicals. nih.gov This process is a key step in the mechanism of action for this class of compounds. Furthermore, xanthine (B1682287) oxidase has been identified as another enzyme capable of activating quinoxaline 1,4-di-N-oxides, leading to the generation of carbon-centered and aryl-type radicals. nih.gov

While specific studies detailing the direct interaction of this compound with dehydrogenases, thioredoxin reductase, and triosephosphate isomerase are not extensively documented, the general mechanism of bioreduction by oxidoreductases provides a foundational understanding of how these compounds can be enzymatically activated to exert their biological effects. The efficiency of this bioreduction can be influenced by the electronic properties of substituents on the quinoxaline ring, with electron-withdrawing groups generally facilitating the reduction process. mdpi.com

Hypoxia-Selective Cytotoxicity Mechanisms in Cell-Based Models

A hallmark of many quinoxaline N-oxide derivatives is their selective cytotoxicity towards hypoxic cells, a characteristic that makes them promising candidates for anticancer therapies. nih.govnih.gov Solid tumors often contain regions of low oxygen, or hypoxia, which are resistant to conventional radiation and chemotherapy. nih.gov Hypoxia-selective cytotoxins can specifically target these resistant cells.

The mechanism of hypoxia-selective cytotoxicity is rooted in the bioreductive activation of the N-oxide moiety. In the absence of oxygen, cellular reductases, such as cytochrome P450 reductase, reduce the N-oxide to a radical anion. acs.org This radical can then undergo further reactions to produce damaging species, such as hydroxyl radicals, which can lead to DNA strand breaks and ultimately cell death. nih.govnih.gov Under normal oxygen concentrations (normoxia), the radical anion is rapidly re-oxidized back to the parent N-oxide, thus preventing significant toxicity to healthy tissues. acs.org

Studies on various 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have demonstrated a correlation between the electron-withdrawing nature of substituents at the 6- and 7-positions and their reduction potential and cytotoxic potency. nih.gov For instance, derivatives with dichloro and difluoro substituents were found to be significantly more potent than the parent compound. nih.gov The hypoxic cytotoxicity ratio (HCR), which is the ratio of the concentration of a compound required to produce a certain level of cell kill under aerobic versus hypoxic conditions, is a key parameter in evaluating these agents. Several quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have shown HCR values significantly higher than that of the benchmark hypoxia-selective agent, tirapazamine. nih.gov

For example, the 7-chloro and 7-trifluoromethyl derivatives of 3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide have demonstrated high potency and excellent selectivity, with HCR values of 250 and 340, respectively. nih.gov This highlights the potential for tuning the chemical structure of quinoxaline N-oxides to optimize their hypoxia-selective cytotoxicity.

Development of Chemical Probes and Scaffolds for Biological Research

Design of Novel Antimicrobial Agents (Antibacterial, Antifungal, Antimycobacterial)

The quinoxaline N-oxide scaffold has been extensively explored in the design of novel antimicrobial agents. The presence of the N-oxide groups is often crucial for their activity, as their loss generally leads to a decrease or loss of antibacterial efficacy. mdpi.com

Antibacterial and Antifungal Activity:

A variety of quinoxaline derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. wisdomlib.orgrsc.orgnih.gov For instance, certain 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives have shown significant in-vitro antimicrobial activity. wisdomlib.org The antibacterial and antifungal activities of these compounds are influenced by the nature and position of substituents on the quinoxaline ring.

Compound IDTarget OrganismActivityReference
5kAcidovorax citrulli (Ac)Good antibacterial activity rsc.orgnih.gov
5jRhizoctonia solani (RS)Potent antifungal activity (EC50 = 8.54 μg/mL) rsc.org
5tRhizoctonia solani (RS)Potent antifungal activity (EC50 = 12.01 μg/mL) rsc.org
4eAspergillus fumigatusMIC = 0.24 μg/ml researchgate.net
4eStreptococcus pneumoniaMIC = 0.12 μg/ml researchgate.net

Antimycobacterial Activity:

Quinoxaline 1,4-di-N-oxides have emerged as a promising class of compounds for the development of new anti-tuberculosis agents. nih.govfrontiersin.org Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. frontiersin.orgmdpi.com Structure-activity relationship studies have indicated that the 1,4-di-N-oxide groups are important for antimycobacterial activity. frontiersin.org Modifications at the 2, 3, 6, and 7 positions of the quinoxaline ring have been systematically investigated to optimize potency. For example, the presence of a methyl group at the 3-position and an unsubstituted benzyl group on a carboxamide at the 2-position has been shown to be beneficial for anti-tuberculosis activity. nih.gov Furthermore, electron-withdrawing substituents, such as trifluoromethyl groups, have been shown to increase the antimycobacterial activity of quinoxaline-1,4-di-N-oxide esters. mdpi.com

Synthesis of Anti-Parasitic and Antiviral Research Candidates

The versatility of the quinoxaline N-oxide scaffold extends to the development of agents against parasitic and viral infections.

Anti-Parasitic Activity:

Quinoxaline derivatives have shown promise as therapeutic agents for parasitic diseases such as leishmaniasis and malaria. nih.gov Researchers have synthesized and evaluated various 1,4-di-N-oxide quinoxaline derivatives for their in vitro activity against Leishmania and Plasmodium falciparum. nih.gov For example, a series of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives were synthesized and showed promising antimalarial and antileishmanial activity. Specific substitutions have been found to enhance the anti-parasitic effects. For instance, a cyclopentyl derivative demonstrated good antiplasmodial activity, while a cyclohexyl derivative was effective against L. amazonensis, and a 3-chloropropyl derivative showed potent activity against L. infantum. nih.gov

Antiviral Activity:

The quinoxaline core is present in several therapeutic agents and has been identified as a promising scaffold for the development of antiviral drugs, including those targeting respiratory viruses. nih.govjournalijbcrr.comrsc.org The antiviral activity of quinoxaline derivatives is often dependent on specific substitution patterns. For example, certain 6H-indolo-[2,3-b]quinoxalines have been evaluated for their anti-herpes virus activity. The broad-spectrum antiviral potential of quinoxaline derivatives makes them an important area of research in the quest for new treatments for viral infections. mdpi.comresearchgate.net

Exploration of Quinoxaline N-Oxides as Prodrugs for Biological Activation

The concept of using quinoxaline N-oxides as prodrugs is a key strategy in their development as therapeutic agents, particularly for cancer and infectious diseases. nih.govmdpi.com A prodrug is an inactive or less active compound that is converted into its active form in the body, often at the target site. This approach can enhance selectivity and reduce off-target toxicity.

The N-oxide functionality in quinoxaline derivatives serves as the prodrug moiety. acs.org As discussed previously, these compounds can be selectively activated under hypoxic conditions through enzymatic reduction by oxidoreductases. nih.govnih.gov This bioreductive activation is central to their hypoxia-selective cytotoxicity. nih.gov

The reduction of the N-oxide group generates reactive radical species that are responsible for the therapeutic effect, such as DNA damage in cancer cells or bacteria. mdpi.comnih.gov This targeted activation in the low-oxygen environment of tumors or infectious sites makes quinoxaline N-oxides attractive candidates for prodrug development. The simple structure of quinoxaline 1,4-dioxide allows for extensive chemical modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of these prodrugs, optimizing their activation and therapeutic efficacy. mdpi.com

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies and Green Chemistry Approaches

The development of synthetic protocols for quinoxaline (B1680401) derivatives has seen a significant shift towards environmentally benign methods. researchgate.net While traditional syntheses of related compounds often rely on harsh reagents like phosphorus oxychloride, future efforts for 2-Chloroquinoxaline-1-oxide are expected to focus on green chemistry principles. chemicalbook.com

Emerging strategies that could be adapted for this compound include:

Nano-catalysis : The use of reusable nanocatalysts, such as those based on silica, zirconia, or magnetic nanoparticles, has proven effective for the synthesis of the quinoxaline core. nih.gov Future work could develop specific nanocatalysts for the selective oxidation and chlorination steps required for this compound, aiming for high yields under mild, solvent-free conditions.

Microwave-Assisted Synthesis : Microwave irradiation is a well-established green technique that can dramatically reduce reaction times from days to minutes for the synthesis of quinoxaline derivatives. researchgate.net Applying this technology to the synthesis and derivatization of this compound could lead to more rapid and energy-efficient production.

Photocatalysis : The use of light to drive chemical reactions represents a frontier in green synthesis. Photocatalytic methods have been explored for creating quinoxaline N-oxides, offering a novel approach that could be optimized for the specific synthesis of the 2-chloro mono-oxide derivative. scispace.com

Alternative Solvents : Moving away from toxic and volatile organic solvents is a core tenet of green chemistry. Research into using aqueous media, ionic liquids, or bio-based solvents for the synthesis of this compound could substantially improve the environmental profile of its production. researchgate.netnih.gov

The table below summarizes potential green chemistry approaches applicable to the synthesis of quinoxaline scaffolds.

Green Chemistry ApproachPotential Advantage for this compound SynthesisRelevant Precedent
Nano-catalysis High efficiency, reusability of catalyst, mild reaction conditions.Synthesis of various quinoxalines using nano ZrO2 and other materials. nih.gov
Microwave Irradiation Significant reduction in reaction time, improved yields.Condensation reactions for quinoxaline derivatives. researchgate.net
Photocatalysis Use of light as a renewable energy source, novel reaction pathways.Synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide. scispace.com
Green Solvents Reduced environmental toxicity and waste.Use of ionic liquids and aqueous media for related heterocycles. researchgate.net

Advanced Spectroscopic and Spectrometric Techniques for Deeper Characterization

While standard techniques like 1H NMR and mass spectrometry are fundamental, a deeper and more nuanced understanding of this compound's structure, dynamics, and interactions requires the application of more advanced analytical methods.

Multidimensional NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of the parent compound. For N-oxides, 15N and 17O NMR could provide direct insight into the electronic environment of the N-O bond, although 17O NMR can be challenging due to low natural abundance and quadrupole moments. illinois.edu

High-Resolution Mass Spectrometry (HRMS) : HRMS techniques, like those utilizing Orbitrap or FT-ICR analyzers, are essential for confirming the elemental composition with high precision. semanticscholar.org Advanced fragmentation studies (MS/MS or MSn) can elucidate decomposition pathways. A characteristic fragmentation for N-oxides is the neutral loss of an oxygen atom ([M+H]+ -> [M+H-16]+), which can be studied under different ionization conditions (e.g., APCI) to confirm the presence of the N-oxide moiety. nih.gov

Solid-State Characterization : For understanding the compound in its solid form, single-crystal X-ray diffraction is the gold standard for determining its three-dimensional structure and intermolecular interactions, such as stacking or weak halogen bonding. nih.gov Techniques like polarized infrared spectroscopy could be used on thin films to understand molecular orientation, which is crucial for materials science applications. rsc.org

Computational Modeling for Predictive Design and Mechanistic Understanding

Theoretical and computational chemistry offers powerful tools to complement experimental research. For this compound, computational modeling can provide predictive insights and a deeper understanding of its behavior.

Density Functional Theory (DFT) : DFT calculations are a cornerstone of modern computational chemistry. They can be employed to:

Predict and confirm spectroscopic data (IR, Raman, NMR) by calculating vibrational frequencies and chemical shifts. scispace.com

Elucidate reaction mechanisms for its synthesis and subsequent reactions, mapping out transition states and reaction energy profiles. scispace.com

Analyze the molecule's electronic structure, including frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. This is critical for predicting reactivity and understanding the influence of the chloro and N-oxide groups. scispace.com

Time-Dependent DFT (TD-DFT) : This method can be used to predict the electronic absorption (UV-Vis) spectra, helping to understand the electronic transitions within the molecule. scispace.com

Quantitative Structure-Activity Relationship (QSAR) : While primarily used for biological applications, QSAR principles can be adapted to model relationships between molecular descriptors and properties relevant to materials science, such as conductivity or corrosion inhibition, guiding the design of new derivatives.

The following table outlines key molecular properties of quinoxaline N-oxides that can be investigated using computational methods.

Computational MethodProperty InvestigatedSignificance
DFT Molecular Geometry & Vibrational FrequenciesCorrelates with X-ray and IR/Raman data.
DFT Reaction Pathways & Transition StatesElucidates mechanisms of synthesis and reactivity. scispace.com
DFT Frontier Molecular Orbitals (HOMO/LUMO)Predicts electronic properties and sites of reaction. scispace.com
TD-DFT Electronic TransitionsPredicts and interprets UV-Vis spectra. scispace.com

Exploration of Diverse Bio-conjugation and Materials Science Applications (Non-Biological)

While much of the focus on quinoxaline N-oxides has been biological, the unique electronic and structural features of this compound make it a candidate for non-biological applications. Future research is expected to explore its potential in materials science and as a chemical tool.

Organic Electronics : The quinoxaline core is known to be a component of organic semiconductors and electroluminescent materials. researchgate.netcore.ac.uk The introduction of the N-oxide and chloro-substituents alters the electron-accepting properties of the ring system. Future studies could investigate the utility of this compound as a building block or dopant in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Corrosion Inhibition : Quinoxaline derivatives have been reported as effective corrosion inhibitors for metals. core.ac.uk The nitrogen and oxygen atoms in this compound can act as coordination sites, potentially forming a protective film on metal surfaces. Research into this application would involve electrochemical studies and surface analysis.

Chemical Probes and Bio-conjugation : The reactive nature of the C-Cl bond allows for nucleophilic substitution, making this compound a versatile scaffold. It could be functionalized with fluorophores, affinity tags, or other reporter groups. These new conjugates could be developed as chemical probes for various analytical applications. Furthermore, it could be conjugated to polymers or surfaces to create functional materials with tailored properties.

Integration of High-Throughput Screening with Chemical Synthesis for Scaffold Discovery

The discovery of novel derivatives and the optimization of reaction conditions are often bottlenecks in chemical research. Integrating high-throughput screening (HTS) with synthesis can accelerate this process significantly.

Microdroplet Reactions : A promising HTS technology involves using microdroplets as miniature reaction vessels. nih.gov Reactants can be mixed in picoliter-to-nanoliter droplets and the reaction progress can be monitored in real-time using mass spectrometry. nih.gov This platform allows for thousands of reaction conditions (e.g., catalysts, solvents, temperatures) to be screened rapidly to find the optimal synthesis for this compound or its derivatives. researchgate.net

Automated Synthesis Platforms : Fully automated systems can handle the entire workflow from reactant dispensing and reaction monitoring to analysis and purification. prf.org Applying such a platform would enable the creation of a large library of compounds based on the this compound scaffold, where the chlorine atom is substituted with a diverse range of nucleophiles. This library could then be screened for desired properties, whether for materials science or other applications, greatly accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-Chloroquinoxaline-1-oxide, and what experimental factors influence reaction yield?

  • Methodological Answer : Synthesis typically involves chlorination or oxidation of quinoxaline derivatives. For example, chlorination of quinoxaline-1-oxide using POCl₃ or SOCl₂ under controlled anhydrous conditions is a standard route. Key factors include:

  • Temperature : Reactions are often conducted at 80–100°C to optimize chlorination efficiency while minimizing side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance regioselectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry .

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aromatic proton signals in the δ 8.0–9.0 ppm range (¹H) and carbon signals near δ 140–160 ppm (¹³C) confirm the quinoxaline backbone. Chlorine and oxide substituents induce distinct deshielding patterns.
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (550–600 cm⁻¹) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 174.54) and fragmentation patterns should align with predicted structures.
    Cross-referencing with computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of volatile byproducts (e.g., HCl gas).
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers.
    Safety protocols should align with institutional guidelines and SDS recommendations .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., Cl⋯Cl) influence the crystalline structure of this compound, and what techniques are used to study them?

  • Methodological Answer : Weak Cl⋯Cl interactions (3.8–3.9 Å) contribute to supramolecular chain formation in the crystal lattice, as revealed by single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Crystallization : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures produces diffraction-quality crystals.
  • Data Collection : Use low-temperature (e.g., 118 K) settings to minimize thermal motion artifacts.
  • Refinement : Software suites (e.g., SHELX) refine atomic coordinates and thermal parameters, with R-factors < 0.04 indicating high precision.
    These interactions may affect solubility and reactivity, necessitating Hirshfeld surface analysis for deeper insights .

Q. What strategies can resolve contradictions in reactivity data obtained from different synthesis protocols?

  • Methodological Answer : Contradictions often arise from variability in reaction conditions or impurities. Systematic approaches include:

  • Control Experiments : Replicate reactions under identical conditions (temperature, solvent purity, catalyst batch) to isolate variables.
  • Advanced Characterization : Use HPLC-MS to detect trace byproducts or unreacted starting materials.
  • Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility across multiple trials.
    Cross-validation with computational models (e.g., reaction pathway simulations) can identify thermodynamic vs. kinetic product dominance .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict electrophilic/nucleophilic sites.
  • Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potential (MEP) surfaces to identify reactive regions.
  • Transition State Analysis : Locate energy barriers for proposed reaction pathways (e.g., nucleophilic substitution at the chlorine site).
    Experimental validation via kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) is critical to confirm computational predictions .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include raw data (e.g., NMR shifts, XRD parameters) in supplementary materials. Use error bars in graphs to indicate standard deviations from triplicate experiments .
  • Reproducibility : Document all synthetic steps, including exact equipment models (e.g., Bruker NMR spectrometers) and software versions (e.g., Gaussian 16). Publish crystallographic data in repositories like CCDC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.